REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=O)[CH:10]([CH3:12])[CH3:11].[Cl:14][CH2:15][C:16]#[N:17]>O1CCOCC1>[Cl:14][CH2:15][C:16]1[N:17]=[C:9]([CH:10]([CH3:12])[CH3:11])[C:4]2[C:3](=[CH:8][CH:7]=[CH:6][CH:5]=2)[N:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)C(C(C)C)=O
|
Name
|
|
Quantity
|
1.33 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at ambient temperature for approx. five hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Then the dioxane is largely distilled off in a water jet vacuum
|
Type
|
TEMPERATURE
|
Details
|
while cooling with an ice bath
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by chromatography over a silica gel column with petroleum ether/methylene chloride (8:2 to 0:1) as eluant
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
ClCC1=NC2=CC=CC=C2C(=N1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |